molecular formula C22H31N5 B11943507 3,6-DMAD hydrochloride

3,6-DMAD hydrochloride

Cat. No.: B11943507
M. Wt: 365.5 g/mol
InChI Key: UIWOQSJSDYDIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-DMAD hydrochloride, also known as N9-(3-(dimethylamino)propyl)-N3,N3,N6,N6-tetramethylacridine-3,6,9-triamine hydrochloride, is an acridine derivative. It is a potent inhibitor of the IRE1α-XBP1s pathway, which is involved in the unfolded protein response. This compound has shown significant potential in cancer research, particularly in the study of multiple myeloma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DMAD hydrochloride involves the reaction of acridine derivatives with dimethylaminopropylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified through crystallization or chromatography to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3,6-DMAD hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine N-oxides, while reduction may produce reduced acridine derivatives .

Scientific Research Applications

3,6-DMAD hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

3,6-DMAD hydrochloride exerts its effects by inhibiting the IRE1α-XBP1s pathway. This pathway is crucial for the unfolded protein response, which helps cells cope with stress. By inhibiting this pathway, this compound disrupts the cellular stress response, leading to increased secretion of interleukin-6 and inhibition of IRE1α oligomerization and endoribonuclease activity .

Comparison with Similar Compounds

Similar Compounds

  • Piragliatin
  • CM-10-18
  • MK-0941 free base
  • AMG-1694
  • AZD1656

Uniqueness

Compared to these similar compounds, 3,6-DMAD hydrochloride is unique due to its potent inhibition of the IRE1α-XBP1s pathway and its specific effects on interleukin-6 secretion and IRE1α oligomerization. This makes it particularly valuable in cancer research, especially for studying multiple myeloma .

Properties

Molecular Formula

C22H31N5

Molecular Weight

365.5 g/mol

IUPAC Name

9-N-[3-(dimethylamino)propyl]-3-N,3-N,6-N,6-N-tetramethylacridine-3,6,9-triamine

InChI

InChI=1S/C22H31N5/c1-25(2)13-7-12-23-22-18-10-8-16(26(3)4)14-20(18)24-21-15-17(27(5)6)9-11-19(21)22/h8-11,14-15H,7,12-13H2,1-6H3,(H,23,24)

InChI Key

UIWOQSJSDYDIQJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=C2C=CC(=CC2=NC3=C1C=CC(=C3)N(C)C)N(C)C

Origin of Product

United States

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